molecular formula C8H7F2NO B13620561 2-(Difluoromethyl)benzamide

2-(Difluoromethyl)benzamide

Cat. No.: B13620561
M. Wt: 171.14 g/mol
InChI Key: UJTDXEYKHSJIMM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzoic acid with an aminating agent. The process begins with the acyl chlorination of the benzoic acid using a chlorinating agent and an acid-binding agent. The resulting 2-fluoro-6-(trifluoromethyl)benzoyl chloride is then amidated to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-pressure reactions and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2-(Difluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Fluorobenzamide: Contains a single fluorine atom attached to the benzamide structure.

    2-Chlorobenzamide: Features a chlorine atom instead of a fluorine atom

Uniqueness: 2-(Difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-(difluoromethyl)benzamide

InChI

InChI=1S/C8H7F2NO/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H2,11,12)

InChI Key

UJTDXEYKHSJIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)C(=O)N

Origin of Product

United States

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